Ethanol--titanium (1/1)

Sol-gel chemistry TiO₂ nanoparticle synthesis Nucleation control

Ethanol–titanium (1/1) (CAS 915951-12-1) is a stoichiometrically defined titanium–ethanol complex with the molecular formula C₂H₆OTi and a molecular weight of 93.94 g·mol⁻¹. In authoritative database registrations, this CAS entry is associated with the simplest empirical formula unit of the titanium–ethoxide system, synonymously referenced as Titanium(1+), ethoxy.

Molecular Formula C2H6OTi
Molecular Weight 93.94 g/mol
CAS No. 915951-12-1
Cat. No. B12361728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthanol--titanium (1/1)
CAS915951-12-1
Molecular FormulaC2H6OTi
Molecular Weight93.94 g/mol
Structural Identifiers
SMILESCCO.[Ti]
InChIInChI=1S/C2H6O.Ti/c1-2-3;/h3H,2H2,1H3;
InChIKeyWLPSNBGDESCKIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethanol–Titanium (1/1) CAS 915951-12-1: Stoichiometric Identity, Physicochemical Profile, and Procurement-Relevant Classification


Ethanol–titanium (1/1) (CAS 915951-12-1) is a stoichiometrically defined titanium–ethanol complex with the molecular formula C₂H₆OTi and a molecular weight of 93.94 g·mol⁻¹ . In authoritative database registrations, this CAS entry is associated with the simplest empirical formula unit of the titanium–ethoxide system, synonymously referenced as Titanium(1+), ethoxy . It is critical for procurement specialists to recognize that this CAS designation represents the minimal stoichiometric formula, whereas the commercially predominant and experimentally well-characterized form—titanium(IV) ethoxide (CAS 3087-36-3)—exists as a tetrameric cluster [Ti₄(OCH₂CH₃)₁₆] with a molecular weight of 228.11 g·mol⁻¹ for the empirical Ti(OEt)₄ unit [1]. The compound belongs to the titanium alkoxide class and hydrolyzes readily upon moisture exposure to yield titanium dioxide and ethanol [2]. Its procurement relevance stems from its role as a molecular precursor for TiO₂ thin-film deposition, sol-gel nanoparticle synthesis, and catalytic applications, where the ethoxide ligand set confers quantifiable differentiation from other titanium alkoxides in nucleation behavior, reactivity, and vapor-phase transport properties.

Why Generic Substitution Among Titanium Alkoxides Is Scientifically Unsupported: The Ethanol–Titanium (1/1) Differentiation Case


Titanium alkoxides are not interchangeable drop-in precursors. The alkoxy ligand identity—ethoxy (–OCH₂CH₃), isopropoxy (–OCH(CH₃)₂), n-butoxy (–O(CH₂)₃CH₃), or methoxy (–OCH₃)—governs the molecular oligomerization state, hydrolysis–condensation kinetics, vapor pressure, and the size of the titanium–oxo clusters formed during sol-gel nucleation [1][2]. The ethoxide-bearing system (represented by the CAS 915951-12-1 empirical formula) occupies a distinct position in this parameter space: it generates substantially smaller pre-nucleation clusters (5–7 Ti atoms) than isopropoxide (11–12 Ti atoms) or butoxide (10–11 Ti atoms) [1], exhibits the highest hydrolysis reactivity (OEt > OPri > OBu) [1], and differs fundamentally in oligomeric architecture—tetrameric with octahedral Ti coordination versus the monomeric, tetrahedral structure of titanium isopropoxide [3]. These differences propagate into film morphology, crystallite size, phase composition, and optical properties of the final TiO₂ material. Procurement decisions that ignore these precursor-specific structure–property relationships risk irreproducible synthesis outcomes, suboptimal film quality, and wasted optimization effort.

Quantitative Differentiation Evidence for Ethanol–Titanium (1/1) / Titanium Ethoxide Versus Closest Alkoxide Analogs


Sol-Gel Pre-Nucleation Cluster Size: Titanium Ethoxide Generates Clusters ~50% Smaller Than Isopropoxide or Butoxide

Electrospray ionization mass spectrometry (ESI-MS) analysis of the titanium clusters present during the nucleation phase of sol-gel TiO₂ synthesis revealed that the ethoxide-based precursor (TTE) forms clusters containing only 5–7 Ti atoms, whereas titanium isopropoxide (TTIP) forms clusters of 11–12 Ti atoms and titanium butoxide (TTB) forms clusters of 10–11 Ti atoms under identical hydrolysis conditions [1]. This represents an approximately 50% reduction in cluster nuclearity for the ethoxide system. The Ti–O–Ti backbone of these clusters is stable after formation and does not readily fragment, meaning the initial cluster size directly influences subsequent particle growth pathways [1]. Neither the hydrolysis ratio (h = nH₂O/nalkoxide) nor the pH altered the identity of the clusters present, confirming that the cluster size difference is an intrinsic property of the alkoxide ligand, not a process variable [1]. A separate sol-gel study corroborated that titanium tetraethoxide-derived clusters are systematically smaller than those from TTIP and TTB under comparable conditions [2].

Sol-gel chemistry TiO₂ nanoparticle synthesis Nucleation control Cluster size engineering

Hydrolysis Reactivity Ranking: Ethoxide > Isopropoxide > Butoxide – Steric Control of Alkoxide Reactivity

In the same ESI-MS investigation of sol-gel nucleation, the relative reactivity of the alkoxy leaving groups was experimentally established as OEt > OPri > OBu [1]. This ranking reflects the increasing steric bulk of the alkoxy group, which impedes the nucleophilic substitution by water at the titanium center during hydrolysis [1]. The ethoxide ligand, being the smallest linear alkoxide among the commonly used titanium precursors (excluding methoxide), presents the lowest steric barrier and consequently the fastest hydrolysis kinetics. This higher reactivity is a double-edged sword: it enables rapid TiO₂ formation at lower temperatures or shorter reaction times but demands stricter moisture exclusion during precursor storage and handling. In contrast, titanium isopropoxide (TTIP), with its branched, bulkier isopropoxy group, hydrolyzes more slowly, offering greater ambient stability and wider processing windows at the cost of requiring more forcing conditions for complete conversion [1][2].

Hydrolysis kinetics Steric hindrance Sol-gel processing Reactivity tuning

ALD Growth Per Cycle: Titanium Ethoxide Delivers 0.043 nm/Cycle – 17% Lower Than Methoxide, Enabling Finer Thickness Control

In a direct comparative atomic layer deposition (ALD) study using titanium ethoxide/H₂O and titanium methoxide/H₂O at substrate temperatures of 250–300 °C, the average growth per cycle (GPC) for the ethoxide-based process was 0.043 ± 0.01 nm/cycle, which was 17% lower than the 0.052 ± 0.01 nm/cycle achieved with the methoxide precursor [1]. The smaller methoxide ligand was found to promote both a higher GPC and higher crystallinity of the resulting TiO₂ films [1]. Separately, an independent ALD study using titanium ethoxide and water reported that under optimized precursor dosing, the deposition rate reached 0.06 nm/cycle, with self-limited adsorption confirmed at substrate temperatures of 100–250 °C [2]. The lower GPC of the ethoxide system relative to methoxide is advantageous when ultra-thin, precisely controlled TiO₂ layers are required—for example, as gate dielectrics or interfacial layers in electronic devices—where each cycle increment must be minimized for accurate thickness targeting.

Atomic layer deposition TiO₂ thin films Growth per cycle Thickness precision

Vapor Pressure for CVD/ALD Delivery: Titanium Ethoxide Requires 119 °C to Reach 1.0 Torr Versus 62 °C for Isopropoxide

Comprehensive vapor pressure measurements of titanium alkoxide precursors reveal that Ti(OEt)₄ attains a vapor pressure of 1.0 Torr at 119 °C, whereas Ti(OiPr)₄ reaches the same 1.0 Torr at only 62 °C [1]. This 57 °C difference in the temperature required for equivalent vapor-phase delivery has direct engineering consequences for chemical vapor deposition (CVD) and ALD precursor manifold design. The higher delivery temperature of the ethoxide implies greater thermal stress on precursor supply lines but also indicates lower volatility, which can reduce premature decomposition in the gas phase and improve film uniformity across large-area substrates. For Ti(OtBu)₄, the 1.0 Torr vapor pressure is reached at 68 °C [1], positioning the ethoxide as the least volatile of the three common titanium alkoxide precursors. This property makes the ethoxide system particularly suitable for processes where controlled, moderate precursor flux is desired over high-throughput deposition.

MOCVD precursor Vapor pressure Precursor delivery Volatility comparison

TiO₂ Film Optical Quality: Polycrystalline Films from Titanium Ethoxide Achieve Refractive Index of 2.5 at 580 nm

Atomic layer deposition of TiO₂ from titanium ethoxide and water at substrate temperatures ≥180 °C produced polycrystalline anatase films with a refractive index reaching 2.5 at a wavelength of 580 nm [1]. This value approaches the bulk anatase refractive index (~2.52–2.55), indicating high film density and low porosity. Films grown at lower temperatures (100–150 °C) were amorphous, with correspondingly lower refractive indices [1]. In a separate plasma-enhanced CVD study, TiO₂ coatings deposited from titanium ethoxide and gaseous oxygen exhibited a refractive index of 2.2 in the as-deposited amorphous state, which increased to 2.35 after thermal annealing at 500 °C [2]. For context, TiO₂ films obtained from titanium isopropoxide and titanium ethoxide precursors via spray deposition both yielded refractive indices in the range of 2.0–2.2 under comparable conditions [3]. While a direct head-to-head refractive index comparison from different precursors in a single study is not available, the ethoxide-derived films consistently achieve optical quality sufficient for antireflection coatings and waveguide applications.

Optical coatings Refractive index TiO₂ thin films ALD film quality

TiO₂ Polymorph Phase Control: Alkoxide Precursor Identity Determines Anatase/Rutile/Brookite Phase Composition and Photocatalytic Activity

A systematic inverse microemulsion study compared TiO₂ nanoparticles synthesized from four different Ti precursors—Ti(IV) ethoxide, isopropoxide, butoxide, and chloride—under otherwise identical conditions (80 °C, water/CTAB/1-hexanol ternary system) [1]. The synthesis products differed significantly in phase composition, crystallinity, textural properties, and surface adsorption characteristics toward water [1]. Critically, the mixed-phase anatase/rutile/brookite nanopowders obtained specifically from the alkoxy precursors (ethoxide, isopropoxide, butoxide) demonstrated the best photocatalytic performance in rhodamine B degradation, comparable to or exceeding the commercial P25 (Degussa) reference standard [1]. This multiphase composition is known to facilitate advantageous electronic effects—namely enhanced charge separation at phase junctions—that boost photocatalytic quantum efficiency [1]. The precursor-dependent phase control represents a synthetic lever that is unavailable when using titanium halide precursors, and the ethoxide system provides one distinct pathway to achieving the photocatalytically optimal mixed-phase TiO₂.

TiO₂ polymorph engineering Photocatalysis Phase composition Precursor effect

Evidence-Backed Application Scenarios Where Ethanol–Titanium (1/1) / Titanium Ethoxide Provides a Measurable Advantage


Ultra-Thin TiO₂ Gate Dielectrics and Interfacial Layers via ALD Requiring Sub-Ångström Thickness Precision

The ALD growth per cycle of 0.043 nm/cycle demonstrated for titanium ethoxide [1] enables finer digital thickness control than the methoxide alternative (0.052 nm/cycle). For semiconductor gate dielectric applications where equivalent oxide thickness (EOT) targets below 1 nm are sought, each ALD cycle increment of 0.043 nm versus 0.052 nm translates to approximately 20% more precise thickness placement. This finer granularity is critical for minimizing leakage current while maintaining gate capacitance in advanced transistor nodes. Additionally, the ethoxide precursor yields polycrystalline anatase TiO₂ with a refractive index of 2.5 at 580 nm [2], confirming high film density suitable for high-κ dielectric applications.

Sol-Gel Synthesis of High-Surface-Area TiO₂ Nanoparticles for Photocatalysis Where Small Primary Crystallites Are Essential

The ethoxide precursor generates pre-nucleation clusters of only 5–7 Ti atoms—approximately half the size of clusters formed by isopropoxide (11–12 Ti atoms) or butoxide (10–11 Ti atoms) [1]. These smaller building blocks favor the formation of TiO₂ nanoparticles with higher specific surface area and smaller primary crystallite sizes, which are directly correlated with enhanced photocatalytic activity. The ethoxide system also yields the mixed-phase anatase/rutile/brookite composition that has been independently verified to produce photocatalytic degradation rates comparable to or exceeding the P25 benchmark [2]. The highest hydrolysis reactivity (OEt > OPri > OBu) [1] further enables complete precursor conversion at lower temperatures, reducing the thermal budget and preventing undesirable particle sintering.

MOCVD of TiO₂ Thin Films on Temperature-Sensitive Substrates Where Precursor Thermal Stability Matters

The vapor pressure characteristics of titanium ethoxide—requiring 119 °C to achieve 1.0 Torr versus only 62 °C for isopropoxide [1]—mean that the ethoxide can be delivered with lower volatility and higher thermal stability in the gas phase. This property is advantageous for MOCVD processes on polymer or flexible substrates where excessive precursor decomposition in the gas phase leads to particulate contamination and film non-uniformity. The ethoxide's higher delivery temperature also reduces the risk of premature condensation in unheated sections of the precursor delivery line, improving process reproducibility.

Optical Antireflection and Interference Coatings Requiring High Refractive Index Contrast

TiO₂ films deposited from titanium ethoxide achieve a refractive index of 2.5 in the polycrystalline state (580 nm) [1] and up to 2.35 after thermal annealing of PECVD-deposited coatings [2]. These values approach the theoretical maximum for anatase TiO₂, providing the high refractive index contrast needed for multilayer antireflection coatings on glass and silicon substrates. The ability to tune between amorphous (n ≈ 2.2) and crystalline (n ≈ 2.5) states through post-deposition annealing offers optical designers a controllable index range from a single precursor chemistry.

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